![molecular formula C14H14N2O3 B1597990 N-(4-Methoxybenzyl)-3-nitroaniline CAS No. 305851-22-3](/img/structure/B1597990.png)
N-(4-Methoxybenzyl)-3-nitroaniline
Overview
Description
N-(4-Methoxybenzyl)-3-nitroaniline, also known as MBNA, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, such as amines, acids, and other organic molecules. MBNA is a highly reactive compound, and its reactivity is determined by its structure and reactivity of the nitro group. MBNA is used in a variety of laboratory experiments, in the synthesis of pharmaceuticals, and in the study of biochemical and physiological effects.
Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
N-(4-Methoxybenzyl)-3-nitroaniline is utilized in the synthesis of substituted benzamidines, where 4-methoxybenzyl-4-nitrophenylcarbonate serves as a reagent for N-protection. This process is significant for the multiparallel solution phase synthesis, highlighting the chemical's role in facilitating the synthesis of complex organic molecules with potential applications in drug discovery and development (Bailey et al., 1999).
Protection of Hydroxyl Functions
The versatility of the 4-nitrobenzyl group, including derivatives like N-(4-Methoxybenzyl)-3-nitroaniline, in protecting hydroxyl functions is documented. It can be selectively removed in the presence of other benzyl-type protecting groups, showcasing its utility in the selective modification of molecules, which is crucial in synthetic chemistry and pharmaceutical manufacturing (Kukase et al., 1990).
Inhibition of Nucleoside Transport
Research into analogues of 4-nitrobenzylthioinosine, with the ribose moiety replaced by substituted benzyl groups including N-(4-Methoxybenzyl)-3-nitroaniline, demonstrates potential in inhibiting the nucleoside transport protein ENT1. This highlights the compound's relevance in the development of therapeutic agents targeting nucleoside transport processes, with implications for treating conditions like cancer and viral infections (Tromp et al., 2004).
Light-Switchable Polymer Synthesis
N-(4-Methoxybenzyl)-3-nitroaniline contributes to the synthesis of novel cationic polymers that transition to zwitterionic forms upon light irradiation. This application in creating light-responsive materials demonstrates its potential in developing advanced materials for biotechnology and nanotechnology applications, such as controlled drug delivery systems and smart materials (Sobolčiak et al., 2013).
Biomimetic Indicator for Alkylating Agents
The compound 4-(4-Nitrobenzyl)pyridine, related to N-(4-Methoxybenzyl)-3-nitroaniline, is used as a colorimetric indicator for carcinogenic alkylating agents, serving as a model for DNA reactivity. This application is crucial for the toxicological screening of pharmaceutical compounds, environmental monitoring, and the detection of chemical warfare agents, highlighting the compound's importance in safety and environmental health research (Provencher & Love, 2015).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKJFQOFXVQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388117 | |
Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-3-nitroaniline | |
CAS RN |
305851-22-3 | |
Record name | N-(4-Methoxybenzyl)-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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